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Compound of Interest

Compound Name: 4-Methyl-3-heptanol

Cat. No.: B077350

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methyl-3-heptanol, a secondary alcohol with applications in chemical synthesis and as a
pheromone component in certain insects. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its
molecular structure and chemical properties.

Spectroscopic Data Summary

The spectroscopic data for 4-Methyl-3-heptanol is summarized below. Please note that the
NMR data is predicted, as experimentally derived high-resolution data is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted)

H NMR (Predicted)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b077350?utm_src=pdf-interest
https://www.benchchem.com/product/b077350?utm_src=pdf-body
https://www.benchchem.com/product/b077350?utm_src=pdf-body
https://www.benchchem.com/product/b077350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.4-3.6 m 1H H-3

~16-17 m 1H H-4

~1.2-15 m 4H H-2, H-5

~0.8-1.0 m 12H H-1, H-6, H-7, 4-CHs
13C NMR (Predicted)

Chemical Shift (ppm) Carbon Assignment

~75-80 C-3

~40 - 45 C-4

~25-30 C-2

~20-25 C-5

~15-20 4-CHs

~10-15 C-1,C-6,C-7

Infrared (IR) Spectroscopy Data

The key IR absorption peaks for 4-Methyl-3-heptanol are presented below.[1][2]

Wavenumber (cm~12) Intensity Assignment

~3360 Strong, Broad O-H stretch

~2960, 2930, 2870 Strong C-H stretch (alkane)
~1460 Medium C-H bend (CHz, CHs)
~1380 Medium C-H bend (CHs)
~1110 Strong C-O stretch
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Mass Spectrometry (MS) Data

The mass spectrum of 4-Methyl-3-heptanol is characterized by the following major fragments
observed under electron ionization (El).[3]

m/z Relative Intensity (%) Putative Fragment
130 <1 [M]* (Molecular lon)

112 ~5 [M - H20]*

101 ~10 [M - CzHs]*

87 ~100 [M - C3H7]* (a-cleavage)
73 ~30 [M - CaHo]* (a-cleavage)
59 ~45 [CsH7O]*

45 ~35 [C2H50]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

o A solution of 4-Methyl-3-heptanol is prepared by dissolving approximately 10-20 mg of the
compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs).

+ A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the
solution to provide a reference signal at 0 ppm.

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:

e The NMR tube is placed in the spectrometer.
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e For *H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-
2 seconds.

e For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
A larger number of scans is usually required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation:

o Neat Liquid: A drop of neat 4-Methyl-3-heptanol is placed between two salt plates (e.qg.,
NaCl or KBr) to form a thin film.

o Solution: Alternatively, a dilute solution of the alcohol in a suitable solvent (e.g., CCl4) can be
prepared and placed in a liquid sample cell.

Data Acquisition:
e A background spectrum of the empty spectrometer (or the solvent and cell) is recorded.
e The prepared sample is placed in the spectrometer's sample compartment.

e The IR spectrum is recorded, typically in the range of 4000-400 cm~*. The final spectrum is
presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and lonization:

o A small amount of 4-Methyl-3-heptanol is introduced into the mass spectrometer, often via a
gas chromatograph (GC-MS) for separation from any impurities.

¢ Inthe ion source, the sample is vaporized and then bombarded with a beam of high-energy
electrons (typically 70 eV) to induce ionization and fragmentation (Electron lonization - El).

Mass Analysis and Detection:
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¢ The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer).

+ The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z).

+ A detector records the abundance of each fragment, generating a mass spectrum which is a
plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and
the structural information they provide for 4-Methyl-3-heptanol, as well as a general workflow
for its spectroscopic analysis.

Data Analysis

o Mass Spectrum
Inject into GC-MS (Molecular Weight, Fragmentation)
Prepare Neat Film IR Spectrum
4-Methyl-3-heptanol FTIR Spectrometer (Functional Groups)
Dissolve in CDCI3 1H & 3C NMR Spectra
with TMS NMR Spectrometer (Chemical Shifts, Splitting)

Molecular Structure of
4-Methyl-3-heptanol

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 4-Methyl-3-heptanol.
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Caption: Relationship between Spectroscopic Techniques and Structural Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b077350#spectroscopic-data-for-4-methyl-3-heptanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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